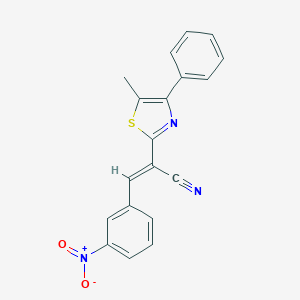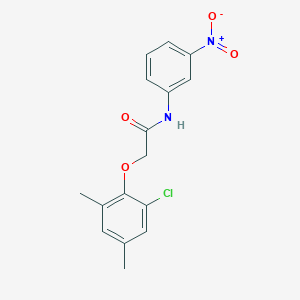
4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C20H19N3O5 and its molecular weight is 381.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
Pyrazoline derivatives have been studied for their potential as corrosion inhibitors, particularly for mild steel in acidic media. Experimental and theoretical approaches, including potentiodynamic polarization, electrochemical impedance spectroscopy, and computational methods like Density Functional Theory (DFT) and molecular dynamic simulations, have demonstrated the high inhibition efficiency of these compounds. They are known to adsorb on the metal surface following the Langmuir adsorption isotherm and exhibit mixed-type inhibition behavior, protecting the metal from corrosion in industrial applications (Lgaz et al., 2018).
Antimicrobial Activity
Another significant application of pyrazoline derivatives is in the field of antimicrobial agents. These compounds have been synthesized and evaluated for their antibacterial and antifungal activities against various microorganisms. Studies have shown that certain pyrazoline derivatives exhibit promising antimicrobial activity, making them potential candidates for developing new antimicrobial agents (Naik et al., 2013).
Material Science
In material science, pyrazoline derivatives have been explored for their applications in enhancing the corrosion resistance of metals, particularly in environments where metals are exposed to corrosive agents. These studies often involve investigating the molecular mechanisms of corrosion inhibition at the metal surface and assessing the efficiency of these compounds in various corrosive environments (Lgaz et al., 2020).
Propriétés
IUPAC Name |
4-[5-(4-methylphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-13-5-7-14(8-6-13)17-12-18(15-3-2-4-16(11-15)23(27)28)22(21-17)19(24)9-10-20(25)26/h2-8,11,18H,9-10,12H2,1H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKYYERUSYLGRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-{4-nitrophenyl}acrylonitrile](/img/structure/B410760.png)
![2-{4-Nitrophenyl}-2-oxoethyl [1,1'-biphenyl]-2-carboxylate](/img/structure/B410761.png)
![2-[4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-yl]-3-{4-nitrophenyl}acrylonitrile](/img/structure/B410762.png)
![3-{4-Nitrophenyl}-2-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B410763.png)

![3-{3-Nitrophenyl}-2-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B410766.png)
![2-[4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-yl]-3-{3-nitrophenyl}acrylonitrile](/img/structure/B410769.png)



![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-nitro-4-methoxybenzamide](/img/structure/B410777.png)
![Dimethyl 5-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B410778.png)
![N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-chloro-3-nitro-benzamide](/img/structure/B410781.png)
![4-ethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B410783.png)
